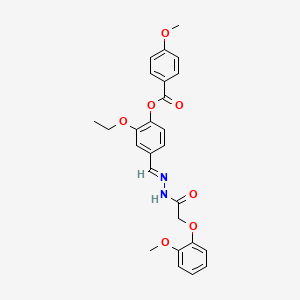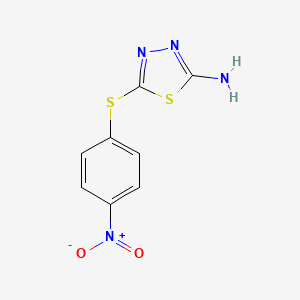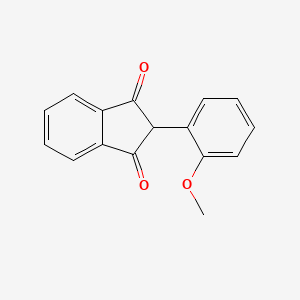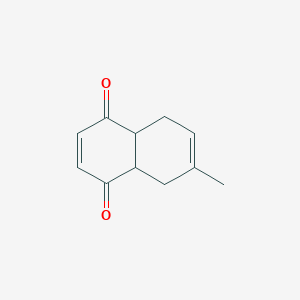![molecular formula C24H19N3O B12000584 N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves a condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger volumes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated quinoline derivatives.
Applications De Recherche Scientifique
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects is primarily through interaction with biological macromolecules. It can bind to DNA, proteins, and enzymes, altering their function. The compound’s hydrazone group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
Uniqueness
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific electronic characteristics are crucial.
Propriétés
Formule moléculaire |
C24H19N3O |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O/c1-17-11-13-18(14-12-17)16-25-27-24(28)21-15-23(19-7-3-2-4-8-19)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+ |
Clé InChI |
GJVQMYATSRMZFL-PCLIKHOPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)




![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)
![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)


![1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000583.png)
